2-(1,3-Benzodioxol-5-ylmethyl)-1-(3,4-dimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
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Properties
Molecular Formula |
C27H21NO7 |
|---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyl)-1-(3,4-dimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H21NO7/c1-31-19-10-8-16(12-21(19)32-2)24-23-25(29)17-5-3-4-6-18(17)35-26(23)27(30)28(24)13-15-7-9-20-22(11-15)34-14-33-20/h3-12,24H,13-14H2,1-2H3 |
InChI Key |
QFSPPAWLXRYTTG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(C(=O)N2CC4=CC5=C(C=C4)OCO5)OC6=CC=CC=C6C3=O)OC |
Origin of Product |
United States |
Biological Activity
The compound 2-(1,3-Benzodioxol-5-ylmethyl)-1-(3,4-dimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 503.51 g/mol. The structural complexity includes a chromeno-pyrrole core which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H25N3O7 |
| Molecular Weight | 503.51 g/mol |
| InChIKey | NDZLKVPBRYFZKS-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves the reaction of various precursors under controlled conditions to form the desired heterocyclic structure. Notably, methods may include cyclization reactions involving benzodioxole derivatives and dimethoxyphenyl groups.
Antitumor Activity
Recent studies have highlighted the antitumor properties of related compounds in the pyrrole class. For instance, derivatives of bipyrrole have shown significant anticancer activity against various cancer cell lines. A study indicated that certain bipyrrole derivatives exhibited strong antitumor activity, suggesting that similar mechanisms may be present in our compound of interest .
Antioxidant Properties
Compounds featuring the chromeno-pyrrole structure have been reported to exhibit antioxidant activity . This is attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems. The antioxidant potential is critical in preventing cellular damage associated with various diseases .
Inhibition of Viral Proteases
Notably, some derivatives have been identified as inhibitors of viral proteases, including the Main protease (Mpro) of SARS-CoV-2. This suggests that compounds with similar structures could be explored for antiviral applications .
Case Studies and Research Findings
- Anticancer Studies : A study on bipyrrole derivatives demonstrated their effectiveness against six different cancer cell lines. Compounds with structural similarities to our target compound showed promising results in inhibiting tumor growth .
- Antioxidant Activity : Research has established that certain chromeno-pyrrole compounds possess significant antioxidant properties. These findings support the potential health benefits associated with these compounds in reducing oxidative stress-related diseases .
- Viral Activity : The potential for these compounds to inhibit viral proteases has been documented in literature, indicating their role in therapeutic strategies against viral infections such as COVID-19 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
